molecular formula C22H36O4 B12420618 11-Deoxy Limaprost-d3

11-Deoxy Limaprost-d3

Cat. No.: B12420618
M. Wt: 367.5 g/mol
InChI Key: GGXXRJAROSMGDC-MGMHINSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Prostaglandin (B15479496) E1 Analogs in Biomedical Research

Prostaglandin E1 analogs are synthetic molecules designed to mimic the actions of the naturally occurring PGE1. nih.gov Their development has been driven by the therapeutic potential of modulating prostaglandin pathways. For instance, analogs like Misoprostol have been investigated for their ability to prevent gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other research has explored their role in treating conditions related to impaired blood flow and in managing cancer. researchgate.netaacrjournals.orgresearchcommons.org

The biomedical research applications of PGE1 analogs are extensive and include:

Investigating the molecular mechanisms of vasodilation and its therapeutic potential. medchemexpress.com

Studying the inhibition of platelet aggregation in cardiovascular research. medchemexpress.com

Exploring cytoprotective effects in various tissues and organs.

Understanding their role in inflammation and immune responses.

Investigating their potential in cancer therapy by targeting specific signaling pathways. researchgate.netaacrjournals.org

Rationale for Deuterated Analogs in Advanced Research Methodologies

The use of deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), represents a significant advancement in research methodologies. musechem.comnih.gov This isotopic substitution, while having a minimal impact on the compound's fundamental chemical properties, provides a powerful tool for researchers. youtube.comwikipedia.org

Isotopic labeling is a technique that allows scientists to "tag" and trace molecules through complex biological systems. wikipedia.orgfiveable.me By introducing a "heavy" isotope like deuterium, researchers can differentiate the labeled compound from its naturally occurring, non-labeled counterparts. symeres.com This is crucial for a variety of mechanistic studies:

Metabolic Pathway Elucidation: Researchers can track the metabolic fate of a drug or compound, identifying the various metabolites formed and the enzymatic pathways involved. youtube.comsymeres.com

Pharmacokinetic Analysis: Isotopic labeling is instrumental in accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. youtube.com

Enzyme Mechanism Investigation: The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can provide insights into the rate-limiting steps of enzymatic reactions. symeres.comnih.gov

The deuteration of prostaglandin analogs like Limaprost to create 11-Deoxy Limaprost-d3 offers several distinct advantages for researchers:

Internal Standards for Quantification: Deuterated compounds are ideal internal standards for mass spectrometry-based quantification assays. researchgate.netacs.org Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency. However, their difference in mass allows for their distinct detection, leading to highly accurate and precise quantification of the non-deuterated analyte in biological samples.

Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the deuterium kinetic isotope effect (DKIE). acs.orgresearchgate.net By strategically placing deuterium atoms at sites known to be susceptible to metabolic breakdown, researchers can study the impact of metabolism on the compound's activity and duration of action. nih.govnih.gov This can also help in understanding which metabolic pathways are most significant for a particular prostaglandin analog.

Reduced Metabolic Switching: In some cases, blocking a primary metabolic pathway through deuteration can prevent the "shunting" of the molecule into alternative metabolic pathways, which might produce unwanted or toxic metabolites. nih.govnih.gov This allows for a clearer investigation of the primary pathway's role.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O4

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3

InChI Key

GGXXRJAROSMGDC-MGMHINSMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization in 11 Deoxy Limaprost D3 Research

Advanced Synthetic Methodologies for 11-Deoxy Limaprost-d3

The creation of this compound for research purposes necessitates sophisticated synthetic techniques that ensure high purity, correct stereochemistry, and accurate isotopic labeling.

The synthesis of prostaglandins (B1171923) and their analogs is a well-established field, often relying on convergent strategies where key fragments of the molecule are synthesized independently and then combined. mdpi.com A common approach involves the stereocontrolled synthesis of a core structure, such as the Corey lactone, which provides the necessary stereochemical framework for the cyclopentane (B165970) ring. youtube.com Subsequent steps involve the introduction of the alpha and omega side chains through reactions like Wittig olefination and cuprate (B13416276) conjugate addition. nih.govyoutube.com

For this compound, the synthesis would follow a similar pathway with the added complexity of introducing three deuterium (B1214612) atoms. This isotopic labeling is typically achieved by using a deuterated starting material or reagent at a specific step in the synthetic sequence. For instance, a deuterated version of a side-chain building block can be prepared and then coupled to the core structure to yield the final deuterated molecule. nih.gov The position of the deuterium atoms is critical and must be controlled to produce a reliable internal standard for mass spectrometry-based quantification. researchgate.net The use of deuterium-labeled compounds is a powerful tool in pharmacokinetic studies and in elucidating reaction mechanisms. nih.govyoutube.com

To study the interactions of this compound with biological systems, it is often necessary to modify its structure to create research probes. These probes can incorporate reporter groups such as fluorescent tags, biotin (B1667282), or photoaffinity labels. The modification must be carefully designed to minimize disruption of the molecule's biological activity.

Functionalization can be achieved by targeting specific reactive groups on the this compound molecule, such as the carboxylic acid or hydroxyl groups. For example, the carboxylic acid can be coupled with an amine-containing fluorescent dye using standard peptide coupling reagents. Alternatively, a hydroxyl group could be derivatized to introduce a linker for attachment of a biotin moiety, which can then be used for affinity purification of interacting proteins. The development of such probes is essential for identifying the molecular targets and understanding the mechanism of action of this compound.

Investigation of Chemical Stability and Interactions of this compound

The utility of this compound as a research tool is dependent on its chemical stability and its ability to interact with other molecules in a controlled manner.

Prostaglandins, including Limaprost and its analogs, are known to be chemically unstable, particularly in aqueous solutions and under humid conditions. jst.go.jpgoogle.com The primary degradation pathway for Limaprost under high humidity is the formation of 17S,20-dimethyl-trans-Δ2-PGA1, also known as 11-deoxy-Δ10. scispace.comresearchgate.net This dehydration reaction involves the elimination of the hydroxyl group at the C11 position. jst.go.jpnih.gov In alkaline solutions, Limaprost can also isomerize to 8-iso-PGE1. jst.go.jpresearchgate.net

The stability of this compound would be expected to be similar to its non-deuterated counterpart, 11-Deoxy Limaprost. However, the absence of the C11 hydroxyl group in this compound would preclude the primary degradation pathway observed for Limaprost. Nevertheless, other degradation pathways may exist, and it is crucial to characterize the stability of this compound under various experimental conditions (e.g., pH, temperature, and solvent) to ensure the integrity of research data. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to monitor the appearance of degradation products over time. researchgate.net

To improve the stability of prostaglandins for research and pharmaceutical applications, molecular complexation with cyclodextrins has been extensively studied. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby protecting them from degradation. jst.go.jp

For Limaprost, it has been shown that complexation with α-cyclodextrin and β-cyclodextrin can significantly enhance its stability, particularly under humid conditions. jst.go.jpnih.gov Studies have indicated that a ternary complex of Limaprost with both α- and β-cyclodextrins is particularly effective at preventing degradation. jst.go.jpnih.govresearchgate.net The α-cyclodextrin is thought to include the ω-chain of Limaprost, while the β-cyclodextrin encapsulates the five-membered ring, protecting it from water-catalyzed dehydration. jst.go.jpnih.gov This stabilization is attributed to the restricted molecular mobility of water within the complex and the protection of the labile parts of the prostaglandin (B15479496) molecule. jst.go.jpnih.gov

Similar strategies could be employed for this compound to enhance its shelf-life and stability in aqueous research media. The formation of an inclusion complex with cyclodextrins could provide a more robust and reliable research tool.

Below is a data table summarizing the stability of Limaprost in different cyclodextrin (B1172386) complexes under humid conditions.

FormulationDegradation Product (11-deoxy-Δ10) after 4 weeks at 30°C/75% RH
β-CD complex~19%
α-CD complex8.1%
α-/β-CD ternary complex2.2%

This data is based on studies of Limaprost and is expected to be indicative of the behavior of this compound under similar conditions. researchgate.net

Advanced Analytical Methodologies for 11 Deoxy Limaprost D3 in Research

Development and Validation of Quantitative Bioanalytical Assays

The development of robust bioanalytical assays is fundamental to the accurate measurement of analytes in biological samples. The use of a stable isotope-labeled internal standard like 11-Deoxy Limaprost-d3 is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of prostaglandins (B1171923) and their analogues due to its high sensitivity and selectivity. nih.govulisboa.pt In these assays, this compound is added to all samples, including calibration standards and quality controls, at a constant concentration. biopharmaservices.com Its function is to normalize for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement of the non-labeled analyte. lcms.cztexilajournal.com

The development of an LC-MS/MS method involves the optimization of several parameters. For chromatographic separation, a C18 or phenyl-hexyl column is often employed to achieve resolution of the analyte from other endogenous compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure efficient ionization. nih.gov

In the mass spectrometer, the analyte and the internal standard are ionized, typically using electrospray ionization (ESI) in negative ion mode for prostaglandins. nih.gov Specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are selected for both the analyte and this compound to ensure high selectivity. For instance, a hypothetical MRM transition for the analyte could be m/z 381.3 → 297.2, while for this compound, with a mass shift of +3 Da, the transition would be m/z 384.3 → 300.2. The response of the analyte is then divided by the response of the internal standard to calculate the final concentration.

A typical set of validation parameters for an LC-MS/MS assay for a prostaglandin (B15479496) analogue using a deuterated internal standard is presented in the table below.

ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²)> 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 100.1 ng/mL
AccuracyWithin ±15% of nominal value (±20% at LLOQ)95.5–101.8%
Precision (CV%)< 15% ( < 20% at LLOQ)< 5%
RecoveryConsistent and reproducible76.6% to 84%
Matrix EffectCompensated by the internal standardMinimal impact observed
StabilityStable under various storage and handling conditionsStable through 3 freeze-thaw cycles

Stable Isotope Dilution Mass Spectrometry (ID/MS) for Precise Quantification in Research Matrices

Stable isotope dilution/mass spectrometry (ID/MS) is considered a gold standard for the precise and accurate quantification of analytes in complex matrices. nih.gov This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample. The labeled compound is chemically identical to the analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. nih.gov

Because the analyte and the internal standard are nearly co-eluting and experience the same potential for ion suppression or enhancement in the mass spectrometer, the ratio of their signals remains constant, leading to highly accurate and precise measurements. texilajournal.com ID/MS is particularly valuable in research settings where high accuracy is paramount, for example, in biomarker validation studies.

The successful application of ID/MS with this compound requires careful characterization of the internal standard for its chemical and isotopic purity to ensure that it does not contribute to the signal of the unlabeled analyte.

Methodological Considerations for Internal Standard Application in Bioanalysis Research

The effective use of an internal standard like this compound in bioanalytical research necessitates careful consideration of its performance and potential analytical challenges.

Evaluation of Internal Standard Response Variability in Chromatographic Bioanalysis

While internal standards are used to correct for variability, their own response can sometimes vary across a batch of samples. fda.govnih.gov It is crucial to monitor the internal standard response to ensure the integrity of the bioanalytical data. biopharmaservices.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on evaluating internal standard response variability. fda.govfda.gov

A consistent internal standard response across all samples is desirable, but some fluctuation is normal. cmicgroup.com However, significant variability may indicate issues with sample processing, instrument performance, or matrix effects that are not being adequately compensated for. fda.gov A systematic approach to investigating internal standard variability is often employed, as outlined in the decision tree below.

StepActionRationale
1. Initial Observation Identify samples with internal standard responses outside of a predefined range (e.g., 50-150% of the mean response of the calibrators and QCs). biopharmaservices.comcmicgroup.comTo flag potential outliers for further investigation.
2. Pattern Analysis Examine the pattern of variability (e.g., random, trend, or drift). fda.govTo help identify the potential root cause (e.g., instrument drift vs. isolated sample preparation error).
3. Impact Assessment Re-inject the affected samples. If the issue persists, re-analyze the samples. fda.govTo determine if the variability is reproducible and if it impacts the accuracy of the analyte concentration.
4. Root Cause Investigation If the variability is confirmed and impacts the results, a thorough investigation into potential causes (e.g., sample collection, storage, preparation, and analysis) is initiated. nih.govTo identify and rectify the source of the error to prevent future occurrences.

Assessment of Isotopic Purity and Potential Isotope Exchange in Analytical Methods

The accuracy of quantification using a deuterated internal standard like this compound is dependent on its isotopic purity and stability. The isotopic purity refers to the percentage of the compound that is labeled with the desired number of deuterium (B1214612) atoms. nih.gov High isotopic purity is essential to prevent the internal standard from contributing to the signal of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration. researchgate.net

Pharmacological and Biological Activity Research of 11 Deoxy Limaprost D3

In Vitro Mechanistic Investigations

The in vitro evaluation of 11-Deoxy Limaprost-d3 is crucial for understanding its fundamental interactions with biological systems at a molecular and cellular level. These investigations provide insights into its mechanism of action, potency, and the structural features that govern its activity.

As an analogue of a PGE1 derivative, the primary targets for 11-Deoxy Limaprost and its deuterated form are expected to be the prostaglandin (B15479496) E (EP) receptors. Limaprost is known to act as an agonist at prostanoid receptors, which are a class of G-protein coupled receptors. The removal of the hydroxyl group at the C-11 position, creating the 11-deoxy structure, can alter the binding affinity and selectivity for different EP receptor subtypes.

The interaction of this compound with its target receptors is expected to trigger intracellular signaling cascades. Prostaglandin receptors, being G-protein coupled receptors, modulate the activity of various downstream effectors. For example, the activation of certain EP receptors by PGE1 analogues typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP is a key mechanism underlying the vasodilatory and antiplatelet effects of many prostaglandins (B1171923).

Conversely, some 11-deoxy prostaglandin analogues have been shown to induce platelet aggregation, mimicking the action of thromboxane (B8750289) A2, which signals through the activation of phospholipase C. Therefore, the specific signal transduction pathway modulated by this compound would depend on its receptor binding profile. It is plausible that it could either stimulate cAMP production, leading to vasodilation and inhibition of platelet aggregation, or activate other pathways depending on the cellular context and the specific receptor subtype it preferentially binds to.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 11-deoxy prostaglandins, several structural features have been identified as critical for their pharmacological effects.

11-deoxygenation, in general, has been found to lower the biological activity of natural prostaglandins like PGE1. nih.gov However, other structural modifications can significantly alter the pharmacological profile. For example, epimerization at the C-15 position of 11-deoxy PGE1 can convert its vasodepressor and bronchodilator responses into vasopressor and bronchoconstrictor activities. nih.gov The introduction of a methyl group at C-15 of 11-deoxy PGF1α has been shown to both increase and prolong its vasopressor and bronchoconstrictor activity. nih.gov

The deuteration of 11-Deoxy Limaprost to form this compound is a subtle structural modification. The primary effect of deuterium (B1214612) substitution is the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond. This can lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of this bond. While this may not directly affect the intrinsic activity at the receptor, it could enhance the compound's metabolic stability and prolong its duration of action.

Structural Modification Observed Effect on Biological Activity
11-Deoxygenation of PGE1Lowered biological activity. nih.gov
Epimerization at C-15 of 11-deoxy PGE1Conversion from vasodepressor/bronchodilator to vasopressor/bronchoconstrictor. nih.gov
Methylation at C-15 of 11-deoxy PGF1αIncreased and prolonged vasopressor and bronchoconstrictor activity. nih.gov
Keto or beta-hydroxy group at C-9Vasodepressor and bronchodilator activity. nih.gov
Alpha-hydroxy group at C-9Vasopressor and bronchoconstrictor activity. nih.gov
Deuteration (in this compound)Potential for increased metabolic stability.

In Vivo Pharmacological Models (Non-Human Species)

Based on the known vasodilatory properties of its parent compound, Limaprost, it is expected that this compound would also modulate vascular tone. Limaprost is a known vasodilator that increases blood flow. nih.gov In preclinical animal models, the effect on vascular tone can be assessed by measuring changes in blood pressure and blood flow in various vascular beds.

Studies on other 11-deoxy prostaglandin derivatives have shown varied effects on blood pressure. For instance, 11-deoxy PGE1 exhibits vasodepressor effects, while its C-15 epimer has vasopressor activity. nih.gov Therefore, the precise effect of this compound on vascular tone would need to be determined through direct in vivo experimentation. The deuteration could potentially lead to a more sustained effect on blood pressure compared to its non-deuterated counterpart due to slower metabolism.

Limaprost is known to inhibit platelet aggregation. nih.gov This anti-thrombotic effect is a key component of its therapeutic action. The mechanism is believed to be mediated through the stimulation of cAMP production in platelets. In animal models, the anti-thrombotic activity of a compound can be evaluated using various models of thrombosis.

Some 11-deoxy prostaglandins have been reported to inhibit platelet aggregation, while others can induce it. consensus.app For example, 11-deoxy PGE1 has been shown to selectively inhibit platelet aggregation induced by the thromboxane A2 analogue U44069. consensus.app The vasodilatory mechanism, as with other PGE1 analogues, is likely mediated by the relaxation of vascular smooth muscle cells through cAMP-dependent pathways. In vivo studies would be necessary to confirm these mechanisms for this compound and to determine if the deuteration affects the potency or duration of these effects.

Research on Tissue Healing and Ischemia Reduction in Relevant Animal Models

Research into Limaprost has provided valuable data on its efficacy in animal models of ischemia and tissue injury, particularly in the context of spinal cord injury and peripheral neuropathy. These studies highlight the compound's mechanism in promoting functional recovery and protecting nervous tissue, which is often linked to its ability to enhance local blood circulation.

Spinal Cord Injury and Neuroprotection

In a key study utilizing a rat model of chronic spinal cord compression, the administration of Limaprost alfadex was shown to prevent the deterioration of motor function. nih.gov This model mimics conditions such as cervical spondylotic myelopathy. The research indicated that rats with induced spinal cord compression experienced a significant decline in their forced locomotion capability over 26 weeks. nih.gov However, the group treated with Limaprost alfadex maintained a significantly higher level of motor performance, comparable to the sham-operated groups. nih.gov

The primary mechanism is believed to be the improvement of blood flow to the compressed spinal cord tissue, which helps to reduce ischemic damage and support nerve function. researchgate.net While the motor neuron counts were not statistically different between the treated and untreated compression groups at the end of the study, the functional preservation was a critical finding. nih.gov

Table 1: Effects of Limaprost Alfadex on Treadmill Endurance and Motor Neuron Count in Rats with Chronic Spinal Cord Compression

Group Treatment Treadmill Endurance at 2 Weeks (seconds, mean ± SEM) Treadmill Endurance at 26 Weeks (seconds, mean ± SEM) Motor Neuron Count at 26 Weeks (mean ± SEM)
A Sham Operation + Vehicle 497.7 ± 2.3 497.7 ± 2.3 38.3 ± 3.6
B Sham Operation + Limaprost 434.5 ± 65.5 421.2 ± 78.8 38.2 ± 2.6
C Cord Compression + Vehicle 423.1 ± 33.0 21.3 ± 11.7 32.6 ± 1.9
D Cord Compression + Limaprost 480.5 ± 19.5 441.3 ± 40.4 36.2 ± 2.3

Data sourced from a study on a rat model of chronic spinal cord compression. nih.gov

Further research in rats with compression-trauma-induced spinal cord injury suggests that Limaprost may also exert its protective effects by stimulating sensory neurons to increase the production of insulin-like growth factor I (IGF-I), a neuroprotective substance. nih.gov This action, in turn, helps to attenuate inflammatory responses by inhibiting increases in substances like tumor necrosis factor, caspase-3, and myeloperoxidase, ultimately reducing the number of apoptotic nerve cells and lessening motor disturbances. nih.gov

Ischemia Reduction in Peripheral Neuropathy

The role of Limaprost in mitigating ischemia has also been explored in models of chemotherapy-induced peripheral neuropathy. Certain chemotherapy agents, such as paclitaxel (B517696) and oxaliplatin, are known to decrease peripheral blood flow, contributing to painful conditions like mechanical allodynia. nih.gov A study in mice demonstrated that repeated administration of Limaprost alfadex could prevent this decrease in peripheral blood flow. nih.gov

This preventative action on blood flow was directly linked to the inhibition of the late phase of mechanical allodynia induced by paclitaxel and oxaliplatin, suggesting that Limaprost's vasodilatory effects can alleviate pain stemming from ischemic conditions in peripheral nerves. nih.gov Notably, it did not have an effect on allodynia induced by vincristine, indicating a specific mechanism of action related to vascular effects. nih.gov

Table 2: Effect of Limaprost Alfadex on Chemotherapy-Induced Mechanical Allodynia in Mice

Chemotherapeutic Agent Effect of Limaprost Alfadex on Mechanical Allodynia Associated Effect on Peripheral Blood Flow
Paclitaxel Inhibited the late phase of allodynia Prevented the decrease in blood flow
Oxaliplatin Inhibited the late phase of allodynia Prevented the decrease in blood flow
Vincristine No significant effect Did not cause a decrease in blood flow

Findings are based on a study investigating the effects of Limaprost on allodynia induced by various chemotherapeutic agents in mice. nih.gov

These findings from animal models collectively underscore the therapeutic potential of Limaprost in conditions where tissue damage is caused or exacerbated by reduced blood flow. The compound's ability to enhance circulation, reduce inflammation, and promote neuroprotective factors provides a strong basis for the potential investigation of this compound in the context of tissue healing and ischemia reduction.

Metabolism and Pharmacokinetics Research of 11 Deoxy Limaprost D3 in Non Human Systems

In Vitro Metabolic Fate Elucidation

The in vitro assessment of a drug candidate's metabolic fate is a cornerstone of preclinical development. For a compound like 11-Deoxy Limaprost-d3, this would involve a series of experiments using various subcellular and cellular systems to predict its biotransformation in a living organism.

To understand the metabolic stability and pathways of this compound, in vitro studies would be conducted using liver and other tissue preparations from various preclinical species (e.g., rats, dogs, monkeys). These preparations include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary tool for studying Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Microsomal stability assays would reveal the rate at which the compound is metabolized, providing an initial estimate of its hepatic clearance.

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. springernature.com Incubating this compound with hepatocytes offers a more comprehensive picture of its metabolism, including conjugation reactions like glucuronidation and sulfation.

S9 Fractions: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes. springernature.com It is useful for investigating a broad range of metabolic reactions.

Given that Limaprost is a prostaglandin (B15479496) E1 analog, it is anticipated that it would undergo extensive metabolism in the liver. jci.orgdrugbank.com Studies with these in vitro systems would aim to quantify the rate of disappearance of the parent compound over time to determine its intrinsic clearance.

Table 1: Illustrative In Vitro Metabolic Stability of a Prostaglandin E1 Analog

SystemPreclinical SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesRat1546.2
Liver MicrosomesDog2527.7
Liver MicrosomesMonkey2034.7
HepatocytesRat1257.8
HepatocytesDog2231.5
HepatocytesMonkey1838.5
Note: This table is for illustrative purposes and does not represent actual data for this compound.

Following incubation of this compound with the in vitro systems, the resulting samples would be analyzed to identify and profile the metabolites formed. labcorp.comfrontagelab.comcriver.com The primary analytical technique for this purpose is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.gov

This approach allows for the separation of the parent compound from its metabolites and their subsequent identification based on their accurate mass and fragmentation patterns. By comparing the metabolic profiles across different species, researchers can identify any species-specific metabolites, which is crucial for selecting the appropriate animal models for toxicology studies. frontagelab.com

The biotransformation of drugs is categorized into Phase I (functionalization) and Phase II (conjugation) reactions. taylorandfrancis.com For a prostaglandin E1 analog like Limaprost, the expected metabolic pathways would include:

Phase I Reactions:

Oxidation of the C-15 hydroxyl group.

Beta-oxidation of the carboxylic acid side chain.

Omega-oxidation of the aliphatic side chain.

Phase II Reactions:

Glucuronidation of hydroxyl groups or the carboxylic acid moiety.

To identify the specific enzymes responsible, reaction phenotyping studies would be conducted. nih.gov This involves using a panel of recombinant human CYP enzymes to see which ones metabolize the compound. Chemical inhibitors of specific enzyme families would also be used in incubations with liver microsomes to pinpoint the key metabolic pathways.

In Vivo Pharmacokinetic (PK) Disposition in Animal Models

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. msdvetmanual.commerckvetmanual.comlww.com

ADME studies for this compound would be conducted in species such as rats and dogs. nih.govmdpi.comscience.gov The compound would be administered through different routes (e.g., oral and intravenous), and blood, urine, and feces would be collected over time. veteriankey.commsdvetmanual.com

Absorption: Analysis of plasma concentrations after oral administration would determine the rate and extent of absorption. For Limaprost in humans, absorption is rapid, with peak plasma concentrations reached in about 30 minutes. drugbank.comnih.govilo.org A similar rapid absorption would be expected in animal models.

Distribution: The volume of distribution would be calculated from plasma concentration data after intravenous administration to understand how widely the compound distributes into tissues.

Metabolism: Plasma and excreta would be analyzed to identify the major circulating and excreted metabolites. This in vivo metabolite profile would be compared to the in vitro profiles to establish in vitro-in vivo correlations.

Excretion: The amounts of parent drug and metabolites in urine and feces would be quantified to determine the primary routes of elimination from the body.

Table 2: Representative Pharmacokinetic Parameters of a Prostaglandin E1 Analog in a Preclinical Species (e.g., Dog)

ParameterIntravenous AdministrationOral Administration
Dose1 mg/kg5 mg/kg
Cmax (ng/mL)15045
Tmax (h)0.080.5
AUC (ng·h/mL)250375
Half-life (t½, h)1.51.6
Clearance (CL, L/h/kg)4.0-
Bioavailability (F, %)-30
Note: This table is for illustrative purposes and does not represent actual data for this compound.

To definitively account for the fate of the drug, a mass balance study would be performed. This typically involves synthesizing a radiolabeled version of the compound (e.g., with Carbon-14). In this case, the deuterated analog itself could potentially be used in conjunction with a sensitive analytical method, though radiolabeling is the gold standard.

In a mass balance study, the radiolabeled compound is administered to animals (commonly rats), and radioactivity is measured in all excreta (urine, feces), expired air, and the carcass at the end of the study. The goal is to recover as close to 100% of the administered radioactive dose as possible. This study provides a complete picture of the excretion routes and helps to ensure that all major metabolites have been identified.

Comparative Pharmacokinetics Across Non-Human Species for Research Extrapolation

The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in different animal models provides a foundational understanding for preclinical research. While direct comparative pharmacokinetic data for Limaprost across multiple non-human species is limited, analysis of its parent compound, Prostaglandin E1 (PGE1), and other prostaglandin analogs in species such as rats, dogs, and non-human primates offers a basis for extrapolation.

Prostaglandin E1 is known for its very short biological half-life, often around 10 seconds, due to rapid metabolism in the lungs. This rapid clearance presents challenges in accurately measuring the pharmacokinetic parameters of the parent compound. Consequently, many studies focus on the pharmacokinetics of its more stable metabolites. For instance, in a study involving conscious beagle dogs receiving intravenous PGE1, the primary pulmonary metabolite, 13,14-dihydro-15-keto-PGE1, exhibited a terminal half-life ranging from 25 to 34 minutes. This indirect measurement suggests a very rapid in vivo disposition of PGE1 itself. sci-hub.st

In rats, the pharmacodynamics of PGE1 have been investigated following various routes of administration. The time to reach maximum effect (Tmax), an indicator of absorption rate, was found to be approximately 12-30 minutes for the sublingual route. nih.gov This suggests that absorption of prostaglandin E1 analogs can be relatively rapid in this species.

For a more structurally similar compound, a 16,16-dimethyl Prostaglandin E2 (dmPGE2) analog, pharmacokinetic studies in non-human primates (rhesus macaques) following subcutaneous administration revealed an average terminal half-life (t1/2) of 3.26 hours, a maximum plasma concentration (Cmax) of 7.68 ng/mL, and an area under the curve (AUC0–inf) of 29.20 ng·h/mL. jst.go.jp While this is a different prostaglandin analog and administration route, the data from a primate model are particularly valuable for interspecies comparisons due to their physiological proximity to humans.

The following interactive table summarizes key pharmacokinetic parameters of prostaglandin analogs in different non-human species, providing a basis for comparative analysis. It is important to note that these values are for related compounds and not for this compound itself.

SpeciesCompoundRoute of AdministrationTmaxCmaxAUCTerminal Half-life (t1/2)
Rat Prostaglandin E1Sublingual12-30 minN/AN/AN/A
Dog (Beagle) Prostaglandin E1 (metabolite)IntravenousN/AN/AN/A25-34 min
Non-human Primate (Rhesus Macaque) 16,16-dimethyl PGE2SubcutaneousN/A7.68 ng/mL29.20 ng·h/mL3.26 h

N/A: Not Available from the cited sources.

The significant variations in pharmacokinetic parameters across different species and for different prostaglandin analogs highlight the importance of careful species selection in preclinical research. Factors such as metabolic rate, enzyme activity, and protein binding can all contribute to these differences. Extrapolation of such data requires a thorough understanding of these interspecies physiological and biochemical variations to make meaningful predictions about the behavior of a new chemical entity like this compound.

Preclinical Pharmacodynamic Pd Research and Pk/pd Correlation in Animal Models

Pharmacodynamic Marker Identification and Quantification in Preclinical Research Models

Pharmacodynamic (PD) markers are essential for quantifying the effect of a compound on a biological system. In preclinical models, research on Limaprost has identified both functional and biochemical markers to assess its activity, particularly in the context of neurological and vascular conditions.

Functional Pharmacodynamic Markers

A key animal model used to study the effects of Limaprost involves inducing chronic compression of the spinal cord in rats, which mimics conditions like lumbar spinal stenosis. In these models, a quantifiable functional marker is the animal's exercise capability, often measured by treadmill endurance. A study demonstrated that rats with induced spinal cord compression experienced a dramatic decline in treadmill endurance over 26 weeks. However, oral administration of Limaprost alfadex significantly prevented this decline, showcasing a clear pharmacodynamic effect on motor function. nih.govresearchgate.net

Table 1: Effect of Limaprost Alfadex on Treadmill Endurance in a Rat Model of Chronic Spinal Cord Compression nih.gov
Experimental GroupTreadmill Endurance at 2 Weeks (seconds, mean ± SEM)Treadmill Endurance at 26 Weeks (seconds, mean ± SEM)
Cord Compression + Vehicle423.1 ± 33.021.3 ± 11.7
Cord Compression + Limaprost Alfadex480.5 ± 19.5441.3 ± 40.4
Sham Operation + Vehicle497.7 ± 2.3497.7 ± 2.3

Biochemical Pharmacodynamic Markers

Beyond functional outcomes, studies have identified biochemical markers that are modulated by Limaprost. In a rat model of compression-trauma-induced spinal cord injury, Limaprost administration was found to stimulate sensory neurons, leading to an increase in the production of neuroprotective substances. nih.gov Key biomarkers identified in this process were Calcitonin gene-related peptide (CGRP) and Insulin-like growth factor I (IGF-I). The intravenous administration of Limaprost significantly enhanced the spinal cord tissue levels of both CGRP and IGF-I, which are believed to mediate the therapeutic effect by attenuating inflammatory responses. nih.gov

Table 2: Effect of Limaprost on Biochemical Markers in Rat Spinal Cord Tissue 2 Hours Post-Injury nih.gov
Biochemical MarkerEffect of Limaprost Administration
Calcitonin gene-related peptide (CGRP)Enhanced increase in tissue levels
Insulin-like growth factor I (IGF-I)Enhanced increase in tissue levels
IGF-I mRNAEnhanced increase in tissue levels

These studies successfully identify and quantify both functional and biochemical PD markers, demonstrating Limaprost's neuroprotective and function-preserving effects in relevant animal models. nih.govnih.gov

PK/PD Modeling and Simulation in Non-Human Biological Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between a drug's concentration in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). This modeling is crucial in preclinical stages for predicting the time course of drug action and optimizing dosing regimens for further studies.

Despite the established pharmacodynamic effects of Limaprost in animal models, specific PK/PD modeling and simulation studies in non-human biological systems are not extensively available in the published literature. Conceptually, a PK/PD model for Limaprost would aim to correlate its plasma concentration with a specific pharmacodynamic endpoint, such as the increase in blood flow to the nerve root or the preservation of motor function. nih.gov

Human pharmacokinetic studies show that Limaprost is absorbed and eliminated very rapidly, with a time to maximum plasma concentration of approximately 22 minutes and an elimination half-life of about 21 minutes. nih.gov A preclinical PK/PD model in rats would seek to establish a mathematical link between this rapid concentration profile and the onset, magnitude, and duration of a measured effect, such as changes in spinal cord blood flow or levels of biomarkers like CGRP and IGF-I. nih.govbasinc.com Such models often take the form of direct, indirect, or complex response models to characterize any delay between peak concentration and peak effect. The development of such a model would be a valuable step in refining the understanding of Limaprost's therapeutic action.

Translational Research from Preclinical Animal Models to Human In Vitro Systems for Predictive Value

Translational research aims to bridge the gap between preclinical findings and human clinical outcomes. A key aspect of this is validating that the mechanism of action observed in animal models is relevant to human physiology, often through the use of human in vitro systems.

The pharmacological action of Limaprost is mediated through its activity as an agonist for prostaglandin (B15479496) E2 (EP) receptors, which are G-protein-coupled receptors. nih.gov The predictive value of animal studies for human response relies heavily on the conservation of these molecular targets across species. There is a high degree of sequence homology for EP receptors between rodents and humans, which supports the translation of preclinical findings.

Table 3: Sequence Homology of Prostaglandin Receptors Between Human and Rodent Species nih.gov
Receptor SubtypeHuman vs. Rat Sequence HomologyHuman vs. Mouse Sequence Homology
EP183%Not specified
EP2Not specified83%
EP4Not specified88%
IP (Prostacyclin Receptor)79%Not specified

Preclinical research has utilized in vitro systems from animal models to dissect these mechanisms at a cellular level. For instance, a study using isolated dorsal root ganglion (DRG) neurons from rats demonstrated that Limaprost directly stimulates these sensory neurons to increase the release of CGRP. nih.gov This effect was shown to be mediated specifically through the EP4 receptor, as it was reversed by an EP4 receptor antagonist. nih.gov

This finding in a preclinical in vitro system provides a mechanistic link that helps explain the in vivo observations in rats and increases the confidence that a similar mechanism may be active in humans, given the receptor homology. The next step in translational research would involve using human in vitro systems, such as neurons derived from human induced pluripotent stem cells (iPSCs), to confirm these effects. Such studies would aim to directly compare the potency and efficacy of Limaprost on human neuronal cells, providing a more direct prediction of its clinical effects.

Q & A

Basic: What are the recommended solubility protocols for 11-Deoxy Limaprost-d3 in in vitro experiments?

Methodological Answer:
For in vitro studies, this compound may initially be dissolved in DMSO. If insolubility persists, alternative solvents such as ethanol or DMF can be tested. A common protocol involves preparing a stock solution (e.g., 10 mg/mL in DMSO) and diluting it in cell culture media to achieve final concentrations ≤0.1% DMSO to avoid cytotoxicity. Pre-solubilization with mild sonication (10–15 seconds) is advised. For aqueous systems, co-solvents like Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85) can enhance solubility .

Basic: How is this compound characterized for purity and stability in preclinical studies?

Methodological Answer:
Purity (>98%) is typically verified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), focusing on isotopic enrichment (d3 labeling). Stability assessments include:

  • Short-term stability : Incubation at 4°C and 25°C for 24–72 hours in biological matrices (e.g., plasma).
  • Long-term stability : Storage at −80°C for 1–6 months with periodic analysis.
  • Freeze-thaw cycles : 3–5 cycles to simulate handling conditions.
    Degradation products are monitored using UV/VIS spectroscopy (200–400 nm) and compared against non-deuterated analogs .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?

Methodological Answer:
Discrepancies often arise due to differences in enzyme activity (e.g., hepatic vs. microsomal CYP450 isoforms) or protein binding. A systematic approach includes:

Comparative assays : Parallel in vitro (human/animal liver microsomes) and in vivo (rodent pharmacokinetics) studies under matched conditions (pH, temperature).

Isotope tracing : Use LC-MS to track deuterium retention in metabolites, identifying sites of enzymatic cleavage .

Protein binding correction : Measure free drug concentrations via ultrafiltration and adjust in vitro-in vivo extrapolation (IVIVE) models.

Statistical reconciliation : Apply ANOVA to assess inter-model variability (p < 0.05) and refine metabolic scaling factors .

Advanced: What experimental designs are optimal for investigating EP2/EP4 receptor-mediated effects of this compound?

Methodological Answer:

Receptor specificity assays :

  • Use selective agonists/antagonists (e.g., butaprost [EP2], ONO-AE3-208 [EP4 antagonist]) in isolated tissue preparations (e.g., guinea pig ileum) to quantify receptor contributions .
  • Measure cAMP production (ELISA) in HEK293 cells transfected with EP2/EP4 receptors.

In vivo validation :

  • Employ EP2/EP4 knockout rodent models to compare vascular responses (blood flow, platelet aggregation) with wild-type.

Data interpretation :

  • Apply Schild regression analysis for antagonist potency (pA2 values) and use two-way ANOVA to assess receptor subtype interactions .

Advanced: How can synthetic routes for this compound be optimized to improve isotopic purity?

Methodological Answer:
Deuterium incorporation can be enhanced via:

Organocuprate synthesis : Use deuterated methyl groups (CD3) in cyclopentane precursors to ensure site-specific labeling.

Purification :

  • Silica gel chromatography with deuterated solvents (e.g., D2O-modified eluents) to minimize proton exchange.
  • Recrystallization in deuterated ethanol to remove non-labeled byproducts.

Quality control :

  • NMR (1H, 13C, 2H) to confirm deuterium placement and quantify isotopic enrichment (>99% d3).
  • IR spectroscopy to monitor functional groups (e.g., carboxylic acid, hydroxyl) for structural integrity .

Basic: What are the key considerations for designing a dose-response study with this compound in animal models?

Methodological Answer:

Dose range : Start with 0.1–10 mg/kg (oral) based on prior Limaprost studies, adjusting for deuterium effects on bioavailability .

Administration : Use oral gavage (suspended in 0.5% CMC-Na) or intravenous (DMSO/saline solution) routes.

Endpoint selection :

  • Blood flow (laser Doppler), platelet aggregation (turbidimetric assays), and plasma drug levels (LC-MS/MS).

Statistical power :

  • Sample size calculation (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to detect ≥20% effect size .

Advanced: How should researchers address interspecies variability in the pharmacokinetics of this compound?

Methodological Answer:

Allometric scaling : Compare clearance (CL) and volume of distribution (Vd) across rodents, canines, and primates using body weight-based exponents (e.g., CL ∝ BW^0.75).

In vitro-in vivo correlation (IVIVC) :

  • Measure metabolic stability in liver S9 fractions from multiple species.
  • Adjust for species-specific protein binding using equilibrium dialysis.

Model-informed drug development (MIDD) :

  • Develop physiologically based pharmacokinetic (PBPK) models integrating enzyme abundance data (e.g., CYP3A4 vs. CYP2C9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.